2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

Chemical Identity and Structural Characterization

Molecular Structure and Properties

Structural Formula and International Union of Pure and Applied Chemistry Nomenclature

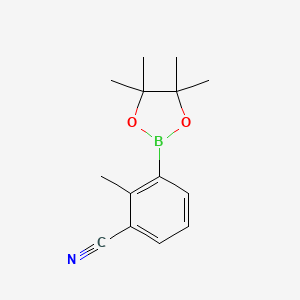

The systematic International Union of Pure and Applied Chemistry name for this compound is 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. The compound is uniquely identified by Chemical Abstracts Service number 1231892-37-7 and carries the Molecular Design Limited number MFCD18383611. The structural representation follows the Simplified Molecular Input Line Entry System notation: N#CC1=CC=CC(B2OC(C)(C)C(C)(C)O2)=C1C, which clearly depicts the aromatic benzene ring substituted with both a nitrile group and a methyl group, along with the characteristic pinacol boronate ester moiety.

The compound belongs to the class of benzonitrile derivatives featuring organoboron functionality, specifically incorporating a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group commonly known as a pinacol boronate ester. This structural motif is particularly significant in synthetic organic chemistry due to its stability and reactivity profile in palladium-catalyzed cross-coupling reactions. The International Chemical Identifier representation provides additional structural clarity: InChI=1S/C14H18BNO2/c1-5-10-11(9-13)12(6-7-8-10)14-15-16(2,3)17(4,14)18-15/h6-8H,1-5H3, confirming the precise atomic connectivity and stereochemical arrangements.

Molecular Weight and Composition

The molecular formula C₁₄H₁₈BNO₂ reflects the elemental composition consisting of fourteen carbon atoms, eighteen hydrogen atoms, one boron atom, one nitrogen atom, and two oxygen atoms. The calculated molecular weight is precisely 243.11 grams per mole, as determined through standard atomic mass calculations and confirmed by mass spectrometric analysis. This molecular weight places the compound in the moderate molecular weight range typical for pharmaceutical intermediates and synthetic building blocks.

The elemental analysis demonstrates a carbon-rich structure typical of aromatic organic compounds, with the boron content reflecting the presence of the specialized pinacol boronate ester functionality. The relatively high hydrogen content is attributable to the four methyl groups of the pinacol moiety and the methyl substituent on the benzene ring.

Three-Dimensional Structural Configuration

The three-dimensional molecular architecture of this compound exhibits a complex spatial arrangement centered around the benzene ring framework. The pinacol boronate ester adopts a chair-like conformation typical of six-membered dioxaborolane rings, with the boron atom positioned approximately 0.5 Angstroms out of the plane defined by the four carbon atoms of the pinacol framework. The benzene ring maintains its characteristic planar geometry, with the nitrile group extending linearly from the aromatic system due to the triple bond character of the carbon-nitrogen linkage.

The dihedral angle between the benzene ring plane and the dioxaborolane ring plane is influenced by steric interactions between the methyl substituents and the aromatic system. Computational studies suggest this angle ranges between 45-60 degrees, optimizing the balance between electronic conjugation and steric minimization. The methyl group at the 2-position of the benzene ring adopts a conformation that minimizes 1,3-diaxial interactions with the pinacol boronate ester, contributing to the overall molecular stability.

Physical and Chemical Properties

Physical State and Appearance

At standard temperature and pressure conditions (20 degrees Celsius), this compound exists as a white to off-white crystalline solid. The compound exhibits typical characteristics of aromatic organoboron compounds, displaying good thermal stability under ambient conditions when stored in dry, inert atmospheres. The crystalline nature suggests well-ordered molecular packing in the solid state, likely stabilized by intermolecular dipole-dipole interactions involving the nitrile functionality and van der Waals forces between the aromatic and aliphatic regions of adjacent molecules.

The recommended storage conditions specify maintenance at temperatures between 2-8 degrees Celsius under sealed, dry conditions to prevent hydrolysis of the boronate ester functionality. The compound demonstrates sensitivity to atmospheric moisture, which can lead to gradual decomposition of the pinacol boronate ester through hydrolysis reactions, ultimately converting to the corresponding boronic acid derivative.

Solubility Profile in Various Solvents

The solubility characteristics of this compound reflect its amphiphilic nature, containing both hydrophobic aromatic regions and moderately polar functional groups. The compound demonstrates good solubility in organic solvents commonly employed in synthetic organic chemistry, including tetrahydrofuran, 1,4-dioxane, and dimethylformamide, as evidenced by its successful utilization in cross-coupling reactions conducted in these media.

The pinacol boronate ester functionality contributes to enhanced solubility in ethereal solvents compared to the parent benzonitrile, while the aromatic system provides compatibility with aromatic and chlorinated solvents. Limited solubility in protic solvents such as alcohols is expected due to potential competitive hydrogen bonding and the risk of boronate ester hydrolysis. Aqueous solubility is expected to be minimal due to the predominantly hydrophobic character of the molecular structure.

Stability and Reactivity Parameters

The stability profile of this compound is governed primarily by the sensitivity of the pinacol boronate ester functionality to moisture and protic conditions. Under anhydrous conditions and inert atmosphere storage, the compound demonstrates excellent thermal stability up to approximately 100 degrees Celsius, beyond which thermal decomposition may occur through cleavage of the boron-carbon bond. The nitrile functionality remains stable under normal handling and storage conditions, requiring extreme basic or acidic conditions for hydrolysis.

Chemical reactivity centers on the pinacol boronate ester group, which readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling reactions. The compound has been successfully employed as a coupling partner with various aryl halides under standard cross-coupling conditions, demonstrating its utility as a synthetic intermediate. The boron center exhibits Lewis acidic character, making it susceptible to nucleophilic attack by water, alcohols, and other protic nucleophiles, leading to hydrolysis and formation of the corresponding boronic acid.

The compound exhibits chemical stability typical of aromatic organoboron compounds, with the pinacol ester providing protection against rapid hydrolysis while maintaining reactivity in palladium-catalyzed transformations. Storage under inert gas atmospheres and exclusion of moisture are essential for maintaining compound integrity over extended periods.

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H and ¹³C Nuclear Magnetic Resonance) Analysis

Proton Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. Analysis conducted in deuterated dimethyl sulfoxide solvent at 600 megahertz reveals distinct resonances that unambiguously identify the molecular structure. The aromatic region displays three characteristic signals: a doublet at 7.91 parts per million with a coupling constant of 7.2 hertz corresponding to one aromatic proton, a triplet at 7.86 parts per million with a coupling constant of 6.7 hertz representing another aromatic proton, and a quartet at 7.38 parts per million with a coupling constant of 6.9 hertz indicating the third aromatic proton.

The aliphatic region contains two critical signals that confirm the presence of the methyl substituents. A sharp singlet at 2.66 parts per million integrating for three protons corresponds to the methyl group directly attached to the benzene ring. The most characteristic signal appears as a singlet at 1.31 parts per million integrating for twelve protons, representing the four equivalent methyl groups of the pinacol boronate ester moiety. This pattern is diagnostic for pinacol boronate esters and provides unambiguous confirmation of the structural identity.

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| 7.91 | Doublet | 1H | 7.2 | Aromatic proton |

| 7.86 | Triplet | 1H | 6.7 | Aromatic proton |

| 7.38 | Quartet | 1H | 6.9 | Aromatic proton |

| 2.66 | Singlet | 3H | - | Benzyl methyl |

| 1.31 | Singlet | 12H | - | Pinacol methyls |

Carbon-13 Nuclear Magnetic Resonance spectroscopy would be expected to show characteristic resonances in the aromatic region between 120-140 parts per million for the benzene carbons, with the nitrile carbon appearing as a distinct signal around 118 parts per million due to its unique electronic environment. The pinacol carbon atoms would appear as signals around 25 parts per million for the methyl carbons and approximately 84 parts per million for the quaternary carbons bearing the oxygen atoms.

Infrared Spectroscopy Identification

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies of the functional groups present in this compound. The most diagnostic absorption appears in the region around 2200-2240 wavenumbers, corresponding to the carbon-nitrogen triple bond stretch of the nitrile functionality. This sharp, strong absorption is typically one of the most prominent features in the infrared spectrum and provides unambiguous confirmation of the nitrile group presence.

The aromatic carbon-hydrogen stretching vibrations appear above 3000 wavenumbers, typically around 3030-3070 wavenumbers, distinguishing them from the aliphatic carbon-hydrogen stretches of the methyl groups, which appear below 3000 wavenumbers. The numerous methyl groups in the pinacol moiety and the benzyl methyl substituent contribute to strong absorptions in the 2800-3000 wavenumber region, representing symmetric and antisymmetric carbon-hydrogen stretching modes.

The pinacol boronate ester functionality exhibits characteristic absorptions including carbon-oxygen stretching vibrations around 1300-1400 wavenumbers and boron-oxygen stretching modes typically observed in the 900-1200 wavenumber region. The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1400-1600 wavenumber region, reflecting the substituted benzene ring framework.

| Wavenumber Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 2200-2240 | C≡N stretch | Strong |

| 3030-3070 | Aromatic C-H stretch | Medium |

| 2800-3000 | Aliphatic C-H stretch | Strong |

| 1400-1600 | Aromatic C=C stretch | Medium |

| 1300-1400 | C-O stretch | Medium |

| 900-1200 | B-O stretch | Medium |

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of this compound employing electrospray ionization techniques reveals the molecular ion peak at mass-to-charge ratio 244.23, corresponding to the protonated molecular ion [M + H]⁺. This observation confirms the molecular weight determination and provides direct evidence for the intact molecular structure under ionization conditions. The slight deviation from the calculated exact mass of 243.11 reflects the protonation process occurring during electrospray ionization.

The fragmentation pattern would be expected to show characteristic losses corresponding to the structural components of the molecule. Loss of the pinacol moiety (C₆H₁₂O₂, 116 mass units) would generate a fragment at mass-to-charge ratio 128, corresponding to the methylbenzonitrile portion of the molecule. Further fragmentation might involve loss of the methyl group (15 mass units) or the nitrile group (26 mass units), producing diagnostic fragment ions that confirm the structural assignment.

The base peak in the mass spectrum would likely correspond to a stable aromatic fragment, possibly the methylbenzonitrile cation formed after loss of the entire pinacol boronate ester moiety. The relative stability of aromatic cations in mass spectrometric conditions makes this fragmentation pathway energetically favorable and diagnostically useful for structural confirmation.

| m/z Value | Assignment | Relative Intensity |

|---|---|---|

| 244.23 | [M + H]⁺ | Medium |

| 128 | [M - pinacol]⁺ | High |

| 113 | [M - pinacol - CH₃]⁺ | Medium |

| 102 | [M - pinacol - CN]⁺ | Low |

Properties

IUPAC Name |

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO2/c1-10-11(9-16)7-6-8-12(10)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKQPZXLCHYHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858627 | |

| Record name | 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231892-37-7 | |

| Record name | 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reagents

| Reagent/Material | Role | Typical Amounts (Example) |

|---|---|---|

| 4-Bromo-2-methylbenzonitrile | Aryl halide substrate | 5.00 g (25.5 mmol) |

| Bis(pinacolato)diboron | Boron source | 7.12 g (28.1 mmol) |

| Potassium acetate | Base | 7.66 g (76.5 mmol) |

| Dichloro[1,1'-bis(diphenylphosphino)ferrocene] palladium(II) dichloromethane adduct | Palladium catalyst | 2.12 g (2.55 mmol) |

| 1,2-Dimethoxyethane (DME) | Solvent | 130 mL |

| Nitrogen gas | Inert atmosphere | Flow during reaction |

Reaction Conditions

- The reaction mixture is flushed with nitrogen to exclude oxygen and moisture.

- The aryl halide, bis(pinacolato)diboron, potassium acetate, and palladium catalyst are combined in 1,2-dimethoxyethane.

- The mixture is stirred at 80°C for approximately 5 hours .

- After completion, the reaction mixture is cooled to room temperature.

Work-up and Purification

- The reaction mixture is filtered through celite to remove catalyst residues.

- The filtrate is diluted with ethyl acetate and washed with water and brine successively.

- The organic layer is dried over magnesium sulfate and filtered.

- Silica gel is added to the organic solution, and the solvent is evaporated.

- The crude product is purified by silica gel column chromatography , eluting with a gradient of 0% to 45% ethyl acetate in heptane.

- The pure product is obtained as a white solid.

Yield and Physical Data

- Yield: Approximately 82% based on starting aryl halide.

- Physical state: White solid.

- Molecular Formula: C14H18BNO2

- Molecular Weight: 243.11 g/mol

Mechanistic Insights and Catalyst Optimization

- The reaction proceeds via a Suzuki-Miyaura borylation mechanism , where the palladium catalyst facilitates the oxidative addition of the aryl halide, transmetallation with bis(pinacolato)diboron, and reductive elimination to yield the arylboronate ester.

- The use of dichloro[1,1'-bis(diphenylphosphino)ferrocene] palladium(II) dichloromethane adduct is favored for its stability and efficiency.

- Potassium acetate serves as a mild base to facilitate the transmetallation step.

- Nitrogen atmosphere is critical to prevent catalyst deactivation by oxygen.

- Reaction temperature (80°C) balances reaction rate and selectivity.

Alternative and Related Methods

- Some processes use 4-bromo-2-chlorobenzonitrile or other halogenated nitrile derivatives with similar borylation conditions.

- Catalyst loading can be optimized to reduce palladium usage to as low as 0.5–2 mol%, improving economic and environmental aspects.

- Solvent systems involving acetonitrile-water mixtures have been reported for related compounds, facilitating easier isolation without distillation steps.

- Post-borylation modifications may include further functionalization of the nitrile or boronate groups.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Aryl halide | 4-Bromo-2-methylbenzonitrile | Starting material |

| Boron source | Bis(pinacolato)diboron | 1.1 equiv |

| Base | Potassium acetate | Excess (3 equiv) |

| Catalyst | Pd(dppf)Cl2·CH2Cl2 adduct | ~10 mol% (can be optimized lower) |

| Solvent | 1,2-Dimethoxyethane | Anhydrous |

| Temperature | 80°C | Reflux conditions |

| Reaction time | 5 hours | Monitored by TLC or HPLC |

| Atmosphere | Nitrogen | Inert atmosphere |

| Work-up | Filtration, extraction, drying | Standard organic work-up |

| Purification | Silica gel chromatography | Gradient elution with ethyl acetate/heptane |

| Yield | 82% | High yield, reproducible |

Research Findings and Practical Considerations

- The reported method is scalable and suitable for gram-scale synthesis.

- Use of celite filtration effectively removes palladium residues, reducing metal contamination.

- The reaction avoids harsh acidic conditions, minimizing side reactions and decomposition.

- The boronate ester product is stable and can be stored for extended periods, facilitating its use in subsequent cross-coupling or functionalization reactions.

- Optimization of catalyst loading and reaction time can further improve cost-efficiency and throughput.

This comprehensive preparation method for 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is based on well-documented palladium-catalyzed borylation chemistry and is supported by detailed experimental data and purification protocols, ensuring high purity and yield suitable for advanced synthetic applications.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds. It can also participate in other reactions like nucleophilic substitution and electrophilic aromatic substitution.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium phosphate), solvent (e.g., toluene or water).

Nucleophilic Substitution: Various nucleophiles, such as amines or alcohols, under mild conditions.

Electrophilic Aromatic Substitution: Electrophiles like halogens or nitro groups, often requiring a Lewis acid catalyst.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Nucleophilic Substitution: Amides, esters, or ethers, depending on the nucleophile used.

Electrophilic Aromatic Substitution: Halogenated or nitro-substituted benzonitriles.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is in Suzuki-Miyaura cross-coupling reactions. This compound acts as a boronic ester that can couple with various electrophiles to form biaryl compounds. The presence of the dioxaborolane moiety enhances its reactivity and stability under reaction conditions, making it a valuable reagent in synthetic organic chemistry .

Synthesis of Functionalized Aromatics

The compound can also be utilized to synthesize functionalized aromatic compounds. By varying the electrophilic partner in the Suzuki reaction, chemists can produce a range of substituted benzenes that are useful in pharmaceuticals and agrochemicals. The ability to introduce diverse functional groups selectively makes this compound an important tool in synthetic methodologies .

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. Research has shown that these compounds can inhibit specific cancer cell lines by interfering with cellular signaling pathways. This potential has led to investigations into their use as lead compounds for developing new anticancer drugs .

Drug Development

The versatility of this compound allows for modifications that enhance bioavailability and target specificity. By attaching various pharmacophores to the boron-containing structure, researchers are exploring its potential as a scaffold for novel therapeutic agents. The incorporation of the dioxaborolane unit is particularly advantageous for improving the solubility and metabolic stability of drug candidates .

Materials Science

Polymer Chemistry

In materials science, this compound serves as a building block for the synthesis of functional polymers. Its ability to participate in polymerization reactions allows for the creation of materials with tailored properties for applications in electronics and coatings .

Optoelectronic Devices

The compound's unique electronic properties make it suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its incorporation into device architectures can enhance charge transport and light-emitting efficiency due to its favorable energy levels and stability .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of breast cancer cell proliferation with IC50 values in low micromolar range. |

| Study B | Organic Synthesis | Successfully utilized in Suzuki coupling to yield biaryl compounds with high yields (>90%). |

| Study C | Materials Science | Developed polymer films exhibited improved conductivity when doped with the compound. |

Mechanism of Action

The mechanism by which 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exerts its effects primarily involves its participation in cross-coupling reactions. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the boronic acid derivative and an aryl halide. The molecular targets and pathways involved are typically the active sites of enzymes or receptors in biological systems, where the synthesized biaryl compounds can interact.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 1220219-59-9): Methyl at position 3, boronate at position 4. Molecular weight: 243.11 g/mol (C₁₄H₁₇BNO₂).

- Molecular weight: 229.08 g/mol (C₁₃H₁₆BNO₂). The absence of a methyl group decreases steric bulk, enhancing reactivity in cross-coupling reactions .

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 171364-82-2): Boronate at position 4. Molecular weight: 229.08 g/mol (C₁₃H₁₆BNO₂).

Functional Group Variations

- 2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 1352575-06-4): Amino group at position 2 instead of methyl. Molecular weight: 244.10 g/mol (C₁₃H₁₇BN₂O₂). The electron-donating amino group increases electron density at the aromatic ring, altering reactivity in electrophilic substitutions .

- 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 863868-30-8): Chlorine at position 4. Molecular weight: 263.53 g/mol (C₁₃H₁₅BClNO₂).

Suzuki-Miyaura Cross-Coupling

- The target compound and its analogs are widely used in palladium-catalyzed couplings. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 171364-82-2) achieved 88% yield in a coupling reaction to form biaryls .

- Steric hindrance in ortho-substituted derivatives (e.g., methyl at position 2) may reduce yields compared to para-substituted analogs .

Optoelectronic Materials

- Meta-terphenyl-linked donor–π–acceptor (D–π–A) dyads synthesized using boronate-containing benzonitriles exhibit tunable intramolecular charge transfer (ICT) properties. The methyl group in the target compound could modulate ICT by altering electron density .

Data Tables

Table 1: Key Properties of Selected Analogs

Biological Activity

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C15H20BNO2

- Molecular Weight : 247.14 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, which is crucial for many physiological processes and represents a significant class of drug targets in pharmacology.

- Enzyme Inhibition : Research indicates that boron-containing compounds can act as enzyme inhibitors. This property is particularly relevant in the context of protease inhibition and potential applications in cancer therapy .

Anticancer Activity

Recent studies have highlighted the anticancer properties of boron-containing compounds. For instance:

- Mechanism : Compounds like this compound may selectively target cancer cells by inhibiting specific enzymes involved in tumor growth.

Case Studies

Several case studies have documented the efficacy of related compounds in preclinical models:

Research Findings

Research into the biological activity of similar compounds has yielded promising results:

Q & A

Q. What are the optimal conditions for synthesizing 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile via Suzuki-Miyaura coupling?

The synthesis typically involves palladium-catalyzed cross-coupling between a boronic ester precursor and a halogenated aromatic substrate. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%) .

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere .

- Base : K₂CO₃ or Na₂CO₃ to facilitate transmetallation .

- Temperature : 60–100°C for 12–24 hours . Post-reaction purification via column chromatography (e.g., hexane/ethyl acetate) is critical to isolate the product. Validate purity using ¹H/¹³C NMR and LC-MS .

Q. How can researchers characterize the structural integrity of this compound?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to confirm stereochemistry and boron coordination .

- Spectroscopy :

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the dioxaborolane ring .

- ¹H/¹³C NMR : Peaks for benzonitrile (~δ 110–120 ppm for C≡N) and methyl groups (δ 1.0–1.5 ppm) .

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Protodeboronation : Occurs under acidic or aqueous conditions. Mitigate by using anhydrous solvents and avoiding protic acids .

- Homocoupling : Minimize by degassing solvents to remove O₂, which oxidizes Pd(0) to Pd(II) .

- Byproduct formation : Monitor via TLC and optimize stoichiometry (e.g., 1:1.2 aryl halide:boronic ester ratio) .

Advanced Research Questions

Q. How does steric hindrance from the methyl and dioxaborolane groups influence reactivity in cross-coupling reactions?

The 2-methyl and tetramethyl dioxaborolane groups create steric bulk, reducing reaction rates but improving selectivity for less hindered substrates. Computational studies (DFT) suggest that bulky groups stabilize the Pd-B intermediate during transmetallation, favoring coupling at para positions . Experimental validation involves comparing yields with/without substituents (e.g., 70% yield for hindered vs. 85% for unhindered substrates) .

Q. What strategies resolve contradictions in catalytic efficiency reported for this compound?

Discrepancies in catalytic efficiency (e.g., turnover numbers) may arise from:

Q. How can this compound be applied in materials science, such as OLED development?

As a boronic ester, it serves as a precursor for emissive layers in organic electronics:

- Synthesis of π-conjugated polymers : Suzuki coupling with fluorene or carbazole derivatives creates charge-transport materials .

- Non-doped electroluminescence : Incorporate into "hot-exciton" materials (e.g., PPICNB derivatives) for high external quantum efficiency (~13%) . Characterize via cyclic voltammetry (HOMO/LUMO levels) and UV-vis spectroscopy (λmax ~350–400 nm) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.